molecular formula C10H18O B12694365 2-Hexenal, 4(or 6)-methyl-2-propyl- CAS No. 72208-09-4

2-Hexenal, 4(or 6)-methyl-2-propyl-

Cat. No.: B12694365
CAS No.: 72208-09-4
M. Wt: 154.25 g/mol
InChI Key: GPTLSTSCOCBLOP-CBFJXKFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(Or 6)-methyl-2-propylhex-2-enal is an organic compound with a unique structure that includes a hexenal backbone with methyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(Or 6)-methyl-2-propylhex-2-enal typically involves the aldol condensation of propionaldehyde with a suitable methyl-substituted aldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 4(Or 6)-methyl-2-propylhex-2-enal can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites or metal oxides can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4(Or 6)-methyl-2-propylhex-2-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 4(Or 6)-methyl-2-propylhex-2-enal can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4(Or 6)-methyl-2-propylhex-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of 4(Or 6)-methyl-2-propylhex-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical studies.

Comparison with Similar Compounds

    Hexanal: A simpler aldehyde with a similar backbone but without the methyl and propyl substituents.

    2-Methyl-2-pentenal: Another aldehyde with a similar structure but different substituents.

Uniqueness: 4(Or 6)-methyl-2-propylhex-2-enal is unique due to its specific combination of methyl and propyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.

Properties

CAS No.

72208-09-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(Z,4S)-4-methyl-2-propylhex-2-enal

InChI

InChI=1S/C10H18O/c1-4-6-10(8-11)7-9(3)5-2/h7-9H,4-6H2,1-3H3/b10-7-/t9-/m0/s1

InChI Key

GPTLSTSCOCBLOP-CBFJXKFUSA-N

Isomeric SMILES

CCC/C(=C/[C@@H](C)CC)/C=O

Canonical SMILES

CCCC(=CC(C)CC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.